molecular formula C16H32O5 B190447 Aleuritic acid CAS No. 533-87-9

Aleuritic acid

Cat. No.: B190447
CAS No.: 533-87-9
M. Wt: 304.42 g/mol
InChI Key: MEHUJCGAYMDLEL-LSDHHAIUSA-N
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Description

Aleuritic acid is a complex organic compound characterized by the presence of three hydroxyl groups attached to a hexadecanoic acid backbone. This compound is notable for its specific stereochemistry, with the hydroxyl groups positioned at the 9th, 10th, and 16th carbon atoms in the R, S, and unspecified configurations, respectively. It is a member of the hydroxy fatty acids, which are known for their diverse biological activities and applications in various fields.

Scientific Research Applications

Aleuritic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable plastics and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aleuritic acid typically involves multi-step organic reactions. One common approach is the epoxidation of unsaturated fatty acids followed by hydrolysis to introduce hydroxyl groups at specific positions. The reaction conditions often require the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts like molybdenum or tungsten complexes. The hydrolysis step may involve acidic or basic conditions to open the epoxide ring and form the desired hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve biotechnological processes using microbial fermentation. Certain microorganisms, such as specific strains of bacteria or fungi, can be engineered to produce this compound through metabolic pathways. These bioprocesses are often optimized for yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Aleuritic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 9,10,16-trioxohexadecanoic acid.

    Reduction: Formation of 9,10,16-trihydroxyhexadecanol.

    Substitution: Formation of esters like 9,10,16-trihydroxyhexadecanoate.

Comparison with Similar Compounds

Similar Compounds

    (9R,10S)-9,10-epoxyoctadecanoic acid: An epoxide derivative with similar stereochemistry but different functional groups.

    (9R,10S)-9,10-dihydroxyoctadecanoic acid: A dihydroxy fatty acid with two hydroxyl groups at the 9th and 10th positions.

    9R,10S,18-trihydroxy-stearic acid: A trihydroxy fatty acid with hydroxyl groups at the 9th, 10th, and 18th positions.

Uniqueness

Aleuritic acid is unique due to its specific hydroxylation pattern and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (9R,10S)-9,10,16-trihydroxyhexadecanoic acid involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Palmitic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen peroxide", "Sulfuric acid", "Methanol", "Water" ], "Reaction": [ "Palmitic acid is first converted to the corresponding alcohol using sodium borohydride as the reducing agent", "The alcohol is then oxidized using hydrogen peroxide in the presence of sulfuric acid to form the corresponding aldehyde", "The aldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding alkene", "The alkene is then subjected to a hydroboration-oxidation reaction to form the corresponding alcohol", "The alcohol is then oxidized using hydrogen peroxide in the presence of sulfuric acid to form the corresponding carboxylic acid", "The carboxylic acid is then subjected to a selective reduction using sodium borohydride to form the desired (9R,10S)-9,10,16-trihydroxyhexadecanoic acid" ] }

CAS No.

533-87-9

Molecular Formula

C16H32O5

Molecular Weight

304.42 g/mol

IUPAC Name

(9S,10R)-9,10,16-trihydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15+/m0/s1

InChI Key

MEHUJCGAYMDLEL-LSDHHAIUSA-N

Isomeric SMILES

C(CCC[C@@H]([C@@H](CCCCCCO)O)O)CCCC(=O)O

SMILES

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O

Canonical SMILES

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O

533-87-9

physical_description

Solid;  [Merck Index] White odorless powder;  [Alfa Aesar MSDS]

Synonyms

9,10,16-trihydroxypalmitic acid
aleuritic acid
aleuritolic acid
aleuritolic acid, (R*,R*)-isomer
aleuritolic acid, (R*,S*)-(+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of aleuritic acid?

A1: this compound has the molecular formula C16H32O5 and a molecular weight of 304.43 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly utilize techniques like Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. [, , , , ]

Q3: What is the significance of the threo configuration in this compound?

A3: Studies have confirmed that natural this compound exists in the threo configuration, which distinguishes it from its erythro isomer. This stereochemical distinction is crucial for its biological activity and applications. []

Q4: How does the presence of hydroxyl groups influence this compound's properties?

A4: The three hydroxyl groups in this compound contribute significantly to its polarity. These groups influence its solubility in polar solvents and its ability to form hydrogen bonds, which are crucial for its self-assembly properties. [, ]

Q5: What is the primary natural source of this compound?

A5: this compound is primarily obtained from shellac, a natural resin secreted by the lac insect Kerria lacca. It constitutes a significant portion of the resin's composition, making shellac a valuable source for its extraction. [, , , ]

Q6: What are the common methods for extracting this compound from shellac?

A6: The most common method involves alkaline hydrolysis of shellac, often using sodium hydroxide (NaOH). Researchers have explored various modifications to this process, including microwave-assisted saponification and reactive adsorption on functionalized polymers, to improve yield and purity. [, , , ]

Q7: How does the purity of this compound affect its industrial applications?

A7: High purity this compound (>98%) is desirable for applications in the perfume industry, particularly for synthesizing civetone and dihydrocivetone. Impurities can negatively impact the quality and fragrance of the final products. [, , ]

Q8: What are the main industrial applications of this compound?

A8: this compound is a valuable precursor in the fragrance industry for synthesizing macrocyclic musk compounds like civetone and dihydrocivetone. Its unique structure also makes it suitable for developing biodegradable polymers, coatings, and drug delivery systems. [, , , , ]

Q9: How is this compound utilized in the synthesis of insect pheromones?

A9: this compound serves as a starting material for synthesizing various insect pheromones, including (Z)-7-tetradecen-1-yl acetate and (Z)-9-tetradecen-1-ol, which are important for pest management programs. [, ]

Q10: What is the role of this compound in the development of biodegradable materials?

A10: this compound can be polymerized to create polythis compound, a biodegradable polyester. This polymer shows potential for use in sustainable packaging materials, coatings, and biomedical applications due to its biocompatibility and biodegradability. [, , ]

Q11: How has computational chemistry contributed to understanding this compound?

A11: Molecular dynamics (MD) simulations have provided valuable insights into the self-assembly behavior of this compound, particularly its tendency to form monolayers and multilayers depending on the surrounding environment. []

Q12: Has this compound shown potential in pharmaceutical research?

A12: Recent research has identified this compound as a potential inhibitor of the interaction between Mycobacterium tuberculosis Nei2 and the β-clamp. This inhibition suggests possible applications for developing new tuberculosis treatments. []

Q13: What are the environmental concerns related to the disposal of this compound industrial waste?

A13: Improper disposal of alkaline effluent generated during this compound production can contaminate water bodies and clog sewage systems. Therefore, developing sustainable waste management and recycling strategies is crucial. [, ]

Q14: How does the use of this compound contribute to sustainability?

A14: this compound, being derived from a renewable resource (shellac), presents a sustainable alternative to petroleum-based products in various applications, promoting eco-friendly practices in different industries. [, , ]

Q15: What are the potential future research directions for this compound?

A15: Further research can focus on optimizing extraction methods, exploring new applications in drug delivery and biomaterials, understanding its biodegradation pathways, and assessing its long-term environmental impact. [, ]

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